4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine CAS number
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine CAS number
An In-Depth Technical Guide to 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine and its Role as a Core Scaffold in Medicinal Chemistry
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, reactivity, and applications, with a focus on providing practical insights for its use in the laboratory.
Chemical Identity and CAS Number
The Chemical Abstracts Service (CAS) number for the specific compound 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine is not readily found in major chemical databases. However, several closely related isomers and derivatives are well-documented:
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Chloro-2-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine | 1260670-13-0 | C8H10ClN3 | 183.64 |
| 4-Chloro-1,5,6,7-tetrahydropyrido[2,3-d]pyrimidine | 3771-95-7 | C7H8ClN3 | 169.61 |
| 4-chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | 893444-36-5 | C7H6ClN3O | - |
| 4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride | 1909319-22-7 | - | - |
| 4-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine HCl | 1172808-59-1 | - | - |
Data sourced from various chemical suppliers and databases[1][2][3][4][].
The pyrido[2,3-d]pyrimidine core is a key structural motif in numerous biologically active molecules. The chloro-substituted version, in particular, serves as a versatile intermediate for the synthesis of a wide array of derivatives.
Molecular Structure and Properties
The core of the molecule is a fused heterocyclic system consisting of a pyrimidine ring and a pyridine ring. The "tetrahydro" designation indicates that the pyridine ring is saturated. The chlorine atom at the 4-position of the pyrimidine ring is the key reactive site.
Caption: General structure of the 4-Chloropyrido[2,3-d]pyrimidine core.
The electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the pyrimidine ring makes the C4 position highly susceptible to nucleophilic attack. This reactivity is central to the utility of this compound as a synthetic intermediate.
Synthesis Strategies
The synthesis of the 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine core generally involves the construction of the fused ring system from acyclic or monocyclic precursors. A common approach involves the cyclization of a substituted aminopyridine derivative.
Caption: A generalized synthetic workflow for 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines.
For instance, the synthesis of the related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine involves a multi-step process starting from diethyl malonate, proceeding through cyclization and subsequent chlorination[6][7]. Similar principles can be applied to the synthesis of the tetrahydropyrido analogue.
Key Reactions and Mechanistic Insights
The most important reaction of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine is nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom is a good leaving group, and the electron-deficient pyrimidine ring facilitates the attack of nucleophiles.
Common nucleophiles used in SNAr reactions with this scaffold include:
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Amines (primary and secondary)
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Alcohols and phenols
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Thiols
The regioselectivity of SNAr reactions on dichloropyrimidines can be sensitive to the electronic nature of other substituents on the ring[8]. In the case of the 4-chloro-tetrahydropyrido[2,3-d]pyrimidine, the C4 position is generally the most reactive site for nucleophilic displacement.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.
Acid catalysis can influence the rate of amination reactions with 4-chloropyrrolopyrimidines, with the reaction medium also playing a significant role[9].
Applications in Drug Discovery and Medicinal Chemistry
The 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Derivatives of this core are being investigated for a variety of therapeutic applications.
Kinase Inhibitors
A primary application of this scaffold is in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases[10]. The pyrido[2,3-d]pyrimidine core can act as a hinge-binding motif in the ATP-binding site of many kinases. The C4 position provides a convenient attachment point for various substituents to achieve potency and selectivity. For example, derivatives have been synthesized and evaluated as PIM-1 kinase inhibitors, showing potent cytotoxicity against cancer cell lines[11].
VCP/p97 Inhibitors for Acute Myeloid Leukemia (AML)
Novel 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives have been designed and synthesized as inhibitors of Valosin-Containing Protein (VCP/p97), a target for the treatment of Acute Myeloid Leukemia (AML)[12].
Other Therapeutic Areas
The versatility of the 4-chloro-tetrahydropyrido[2,3-d]pyrimidine intermediate allows for its use in the synthesis of compounds targeting a range of other biological targets, including inhibitors of Erk2[13] and potential antivirals.
Experimental Protocol: Suzuki Coupling
The following is a representative experimental protocol for a Suzuki coupling reaction to introduce an aryl group at the C4 position.
Materials:
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4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (1.0 eq)
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Arylboronic acid (1.2 eq)
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Pd(PPh₃)₄ (0.05 eq)
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K₂CO₃ (2.0 eq)
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1,4-Dioxane
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Water
Procedure:
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To a flame-dried round-bottom flask, add 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This general procedure can be adapted for various boronic acids to generate a library of 4-aryl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives.
Characterization
The structural confirmation of 4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine and its derivatives is typically achieved using a combination of spectroscopic techniques:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyrimidine ring and the aliphatic protons of the tetrahydropyridine ring.
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¹³C NMR: The carbon NMR will show distinct signals for the carbons in the heterocyclic core.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, and the isotopic pattern of the chlorine atom (M and M+2 peaks in a ~3:1 ratio) will be evident for the chlorinated starting material.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-Cl, C=N, and C-N bonds.
For related compounds like 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine, typical NMR signals include methyl groups at δ 2.1–2.3 ppm, and IR stretches for C-Cl are observed around 750 cm⁻¹[14].
Conclusion
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine is a valuable and versatile building block in modern medicinal chemistry. Its key feature is the reactive chlorine atom at the C4 position, which allows for straightforward derivatization through nucleophilic substitution and cross-coupling reactions. The resulting substituted tetrahydropyrido[2,3-d]pyrimidines are a rich source of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition for oncology. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this powerful scaffold in their drug discovery programs.
References
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ChemBK. 4-chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine. [Link]
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National Institutes of Health. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
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MDPI. Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. [Link]
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National Institutes of Health. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). [Link]
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ResearchGate. Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. [Link]
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Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. [Link]
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Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
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